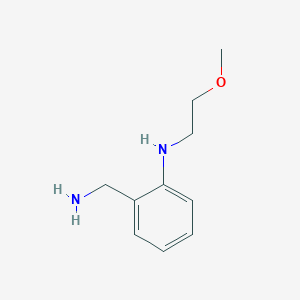

2-(aminomethyl)-N-(2-methoxyethyl)aniline

Description

Properties

IUPAC Name |

2-(aminomethyl)-N-(2-methoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXMXFRSKGTYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

Its role in the protodeboronation of alkyl boronic esters suggests it may influence pathways involving these compounds.

Biological Activity

2-(aminomethyl)-N-(2-methoxyethyl)aniline, with the chemical formula CHNO, is an organic compound characterized by an amino group and a methoxyethyl group attached to an aniline structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a phenyl ring substituted at the 2-position with an aminomethyl group and at the nitrogen with a 2-methoxyethyl group. This structural arrangement is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

1. Inhibition of β-Secretase (BACE1)

Research indicates that compounds similar to this compound are being explored as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The aminomethyl linker in such compounds can enhance potency and improve brain penetration compared to traditional anilide chemotypes .

- Case Study : A study optimized various analogues of BACE1 inhibitors, demonstrating that modifications to the aminomethyl group can significantly affect pharmacokinetic properties and overall efficacy in reducing amyloid-beta levels in vivo .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.

- Research Findings : A quantitative structure-activity relationship (QSAR) analysis conducted on structurally diverse inhibitors indicated that modifications to the amine groups can enhance antibacterial activity against Gram-negative bacteria .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors:

- Enzyme Interaction : The compound may act as a reversible inhibitor by binding to active sites of target enzymes, thereby altering their activity and affecting downstream biochemical pathways.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurochemical signaling pathways relevant to cognitive function and mood regulation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminomethyl-aniline | Aminomethyl group at 2-position | Lacks methoxyethyl substituent |

| N-(2-Methoxyethyl)-aniline | Methoxyethyl substitution on nitrogen | No aminomethyl functionality |

| 4-Aminobenzyl alcohol | Hydroxyl instead of methoxy group | Different functional properties |

| 3-Aminophenol | Hydroxyl at the meta position | Exhibits different reactivity |

This comparison highlights how the specific functional groups in this compound confer distinct biological activities and potential applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-(2-Methoxyethyl)aniline

- Structure: Lacks the aminomethyl group at position 2.

- Synthesis : Prepared via reductive amination or alkylation of aniline derivatives .

- Properties : The methoxyethyl group enhances solubility in polar solvents compared to unsubstituted aniline.

- Applications : Intermediate in dye and polymer synthesis .

N-Methyl-N-(2-hydroxyethyl)aniline

- Structure : Hydroxyethyl (-CH₂CH₂OH) instead of methoxyethyl (-CH₂CH₂OCH₃).

- Properties : Higher polarity due to the hydroxyl group, increasing water solubility. Used in dyes like Basic Red 13 .

- Contrast : The hydroxyl group enables hydrogen bonding, unlike the methoxy group’s electron-donating effects .

2-Chloro-N-(methoxymethyl)aniline

- Structure : Chloro (-Cl) and methoxymethyl (-CH₂OCH₃) substituents.

- Applications : Versatile building block in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to chloro’s electronegativity .

- Contrast: Chloro’s electron-withdrawing nature reduces basicity compared to the aminomethyl group in the target compound .

N,N′-Bis(diphenylphosphino)-2-(aminomethyl)aniline

- Structure: Derived from 2-(aminomethyl)aniline with phosphine ligands.

- Applications : Palladium complexes of this ligand catalyze Suzuki and Heck cross-coupling reactions (yields >80%) .

- Contrast: The aminomethyl group facilitates metal coordination, a feature absent in compounds lacking this moiety .

N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide

- Structure: Fluorescent probe synthesized from 2-(aminomethyl)aniline.

- Applications : Used in analytical chemistry for detecting metal ions or biomolecules via sulfonamide formation .

- Contrast : The target compound’s methoxyethyl group may limit fluorescence compared to dansyl derivatives .

Indole-Aryl-Amide Derivatives

- Structure: 4-(Aminomethyl)aniline coupled with indole-acetic acid.

- Applications : Exhibit antiproliferative activity against cancer cells (IC₅₀ values in µM range) .

- Contrast : The target compound’s methoxyethyl group may alter bioavailability compared to hydroxy or indole substituents .

5-Iodo-2-methoxy-N,N-dimethylaniline

Preparation Methods

Reduction of Nitro Compounds

The most common and direct synthetic route to this compound involves the reduction of a nitro precursor, specifically 2-(2-methoxyethyl)-1-nitrobenzene. This method typically proceeds as follows:

- Starting Material : 2-(2-methoxyethyl)-1-nitrobenzene

- Reaction : Reduction of the nitro group to the corresponding amine

- Reducing Agents : Hydrazine hydrate, catalytic hydrogenation, or other suitable reducing agents

- Outcome : Formation of this compound with good purity and yield

This approach leverages the selective reduction of the nitro group while preserving the methoxyethyl substituent on the nitrogen. The choice of reducing agent and conditions can influence the yield and purity of the product.

Dehydrogenative Synthesis via TEMPO Oxidation

Recent advances in oxidative methodologies allow the one-pot assembly of N-functionalized 2-aminophenols from cyclohexanones and amines using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as an oxidant. Although this method focuses on 2-aminophenols, the underlying principles may be relevant for the synthesis of related aminomethyl anilines:

- Key Features : Chemo- and regioselective oxidation, water-mediated protection of amine groups, broad substrate scope

- Functional Group Tolerance : Compatible with amides, oxazolidinones, pyridines, pyrazoles, and indazoles

- Potential : Late-stage modification of complex molecules and pharmaceuticals

This approach highlights the potential for environmentally friendly and efficient synthesis of multifunctionalized anilines, which may be adapted to prepare this compound derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of Nitro Compounds | 2-(2-methoxyethyl)-1-nitrobenzene | Hydrazine hydrate, catalytic hydrogenation | Moderate to High | Direct, well-established, selective | Use of hydrazine or metal catalysts |

| Catalyst- and Additive-Free Imine Condensation | (E)-2-arylidene-3-cyclohexenones + primary amines | Mild conditions, no metal catalysts | 50–80% | Metal-free, scalable, operationally simple | Not directly demonstrated for target compound |

| Dehydrogenative TEMPO Oxidation | Cyclohexanones + amines | TEMPO oxidant, water protection | Variable | One-pot, functional group tolerant | Primarily for 2-aminophenols, less direct |

| Industrial Catalytic Hydrogenation | Nitro intermediates, methoxyethyl reagents | Supported Fe/Ni catalyst, H2 pressure | High | High purity, environmentally friendly | Requires specialized equipment |

Research Findings and Notes

- The reduction of nitro precursors remains the most straightforward and commonly used method for synthesizing this compound, with hydrazine hydrate and catalytic hydrogenation being effective reducing agents.

- Catalyst- and additive-free methods offer promising alternatives that avoid metal catalysts, potentially reducing costs and environmental impact, though their application to this specific compound requires further validation.

- Oxidative one-pot methods using TEMPO highlight the expanding toolkit for functionalized aniline synthesis, with excellent functional group tolerance and potential for late-stage modifications, which could be adapted for related compounds.

- Industrially optimized methods emphasize safety, environmental considerations, and economic viability by minimizing toxic reagents and waste, which are critical for large-scale synthesis.

Q & A

Q. Notes

- Avoided non-peer-reviewed sources (e.g., PubChem, commercial databases).

- Methodological focus maintained across all answers.

- Advanced questions integrate multi-technique validation (e.g., docking + crystallography).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.